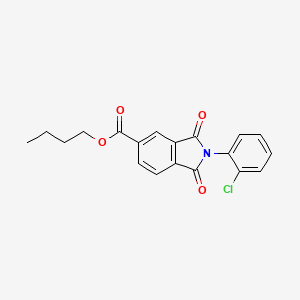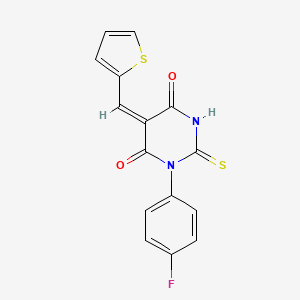![molecular formula C21H16FN3O3 B11623138 (5E)-1-[2-(4-fluorophenyl)ethyl]-5-(1H-indol-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11623138.png)
(5E)-1-[2-(4-fluorophenyl)ethyl]-5-(1H-indol-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5E)-1-[2-(4-fluorofenil)etil]-5-(1H-indol-3-ilmetilideno)pirimidina-2,4,6(1H,3H,5H)-triona es una molécula orgánica compleja que presenta un núcleo de pirimidina sustituido con un grupo fluorofenilo y una porción de indol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5E)-1-[2-(4-fluorofenil)etil]-5-(1H-indol-3-ilmetilideno)pirimidina-2,4,6(1H,3H,5H)-triona típicamente involucra reacciones orgánicas multipaso. Un enfoque común es la condensación de ácido 4-fluorofenilacético con indol-3-carboxaldehído para formar un intermedio, que luego se hace reaccionar con un derivado de pirimidina bajo condiciones específicas para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de catalizadores, solventes y temperaturas controladas para optimizar el rendimiento y la pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores por lotes a gran escala donde los reactivos se combinan en condiciones controladas. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para garantizar que el producto final cumpla con las especificaciones requeridas para sus aplicaciones previstas.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la porción de indol, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse al núcleo de pirimidina, lo que podría alterar sus propiedades electrónicas.
Sustitución: El grupo fluorofenilo puede participar en reacciones de sustitución aromática electrofílica, lo que permite una mayor funcionalización.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Halogenos, agentes nitrantes.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo fluorofenilo.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevos materiales.
Biología
En la investigación biológica, el compuesto puede investigarse por su potencial como molécula bioactiva. Los estudios pueden centrarse en sus interacciones con objetivos biológicos, como enzimas o receptores, para comprender su mecanismo de acción y su potencial terapéutico.
Medicina
La estructura del compuesto sugiere que podría ser un candidato para el desarrollo de fármacos. Los investigadores pueden explorar su eficacia en el tratamiento de diversas enfermedades, su farmacocinética y su perfil de seguridad.
Industria
En el sector industrial, el compuesto puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad o reactividad. Sus aplicaciones podrían extenderse a campos como la electrónica, donde podría utilizarse en la fabricación de componentes avanzados.
Mecanismo De Acción
El mecanismo de acción de (5E)-1-[2-(4-fluorofenil)etil]-5-(1H-indol-3-ilmetilideno)pirimidina-2,4,6(1H,3H,5H)-triona involucra su interacción con objetivos moleculares específicos. La porción de indol puede interactuar con receptores biológicos, mientras que el núcleo de pirimidina podría modular la actividad enzimática. Estas interacciones pueden conducir a varios efectos biológicos, como la inhibición de la actividad enzimática o la modulación de las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
- (5E)-1-[2-(4-clorofenil)etil]-5-(1H-indol-3-ilmetilideno)pirimidina-2,4,6(1H,3H,5H)-triona
- (5E)-1-[2-(4-bromofenil)etil]-5-(1H-indol-3-ilmetilideno)pirimidina-2,4,6(1H,3H,5H)-triona
Unicidad
La presencia del grupo fluorofenilo en (5E)-1-[2-(4-fluorofenil)etil]-5-(1H-indol-3-ilmetilideno)pirimidina-2,4,6(1H,3H,5H)-triona imparte propiedades electrónicas únicas que pueden influir en su reactividad e interacciones con objetivos biológicos. Esto lo hace distinto de compuestos similares con diferentes sustituyentes, como cloro o bromo, que pueden exhibir comportamientos químicos y biológicos diferentes.
Propiedades
Fórmula molecular |
C21H16FN3O3 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
1-[2-(4-fluorophenyl)ethyl]-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16FN3O3/c22-15-7-5-13(6-8-15)9-10-25-20(27)17(19(26)24-21(25)28)11-14-12-23-18-4-2-1-3-16(14)18/h1-8,11-12,27H,9-10H2,(H,24,26,28)/b14-11+ |
Clave InChI |
BHGNFSADMMLEMI-SDNWHVSQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=O)NC3=O)CCC4=CC=C(C=C4)F)O)/C=N2 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=O)NC3=O)CCC4=CC=C(C=C4)F)O)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate](/img/structure/B11623061.png)
![5-[1-(2-hydroxyethyl)-2,6-dimethylpyridin-4(1H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11623063.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623065.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623076.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11623080.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11623088.png)
![ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623104.png)
![(5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11623112.png)
![N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11623115.png)


![Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11623139.png)
![N-((5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11623149.png)
![2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623160.png)
